molecular formula C6H6Br2N2 B151000 (2,5-Dibromophenyl)hydrazine CAS No. 62672-26-8

(2,5-Dibromophenyl)hydrazine

Cat. No.: B151000
CAS No.: 62672-26-8
M. Wt: 265.93 g/mol
InChI Key: MVYLGBZJXJXCPY-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)hydrazine is an organic compound with the molecular formula C6H6Br2N2. It is a colorless crystalline solid that is soluble in organic solvents such as chloroform and dimethyl sulfoxide . This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

(2,5-Dibromophenyl)hydrazine has several applications in scientific research:

Safety and Hazards

“(2,5-Dibromophenyl)hydrazine” is associated with several hazard statements including H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,5-Dibromophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromonitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{2,5-Dibromonitrobenzene} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under an inert atmosphere and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dibromophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Azobenzenes

    Reduction: Aniline derivatives

    Substitution: Various substituted phenylhydrazines

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • (2,4-Dibromophenyl)hydrazine
  • (3,5-Dibromophenyl)hydrazine
  • (4-Bromophenyl)hydrazine

Comparison: (2,5-Dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2,5-dibromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYLGBZJXJXCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397111
Record name (2,5-dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62672-26-8
Record name (2,5-dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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